molecular formula C21H20F3N3O2S B15021450 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide

Cat. No.: B15021450
M. Wt: 435.5 g/mol
InChI Key: RCIZBCLPLCMJIS-UHFFFAOYSA-N
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Description

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, a pyrimidine ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of a base.

    Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, using a furan boronic acid and a halogenated pyrimidine intermediate.

    Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the butanamide moiety: The butanamide moiety can be synthesized through an amide coupling reaction between a suitable carboxylic acid and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: This compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic conductivity.

Mechanism of Action

The mechanism of action of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrimidine rings can participate in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The butanamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.

    N-aryl-2-trifluoromethyl-quinazoline-4-amine: Contains a trifluoromethyl group and a quinazoline ring, similar to the pyrimidine ring in the target compound.

Uniqueness

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, trifluoromethyl group, and pyrimidine ring in a single molecule allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H20F3N3O2S

Molecular Weight

435.5 g/mol

IUPAC Name

4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C21H20F3N3O2S/c1-14(15-7-3-2-4-8-15)25-19(28)10-6-12-30-20-26-16(17-9-5-11-29-17)13-18(27-20)21(22,23)24/h2-5,7-9,11,13-14H,6,10,12H2,1H3,(H,25,28)

InChI Key

RCIZBCLPLCMJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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